Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with a molecular formula of C8H7N3O2S and a molecular weight of 209.23 g/mol . This compound is characterized by its unique thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is a compound that has been studied for its potential in inhibiting the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play crucial roles in angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis .
Mode of Action
The compound interacts with its targets (VEGF/KDR and PDGF receptors) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in angiogenesis. By inhibiting VEGF/KDR and PDGF receptors, the compound disrupts the signaling pathways that regulate the formation of new blood vessels . This can lead to downstream effects such as reduced tumor growth and metastasis .
Result of Action
The primary result of the action of this compound is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This method allows for the formation of the thieno[2,3-d]pyrimidine core structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
4-Substituted-2-{[(1H-benzo[d]imidazol-2-yl)methyl]thio}-6-methylpyrimidines: These compounds also possess the thieno[2,3-d]pyrimidine scaffold and have been studied for their therapeutic potential.
Uniqueness: Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWBGJXFMLNCFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617967 |
Source
|
Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155087-15-3 |
Source
|
Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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